molecular formula C21H15N3O6 B13788796 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol

4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol

Cat. No.: B13788796
M. Wt: 405.4 g/mol
InChI Key: FPQDYHIZOGFSFQ-UHFFFAOYSA-N
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Description

4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol typically involves the reaction of cyanuric chloride with resorcinol under controlled conditions. The process can be summarized as follows:

    Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as dimethylformamide.

    Step 2: Resorcinol is added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.

    Step 3: The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: Similar structure but with a methoxy group instead of hydroxyl groups.

    2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine: Contains dimethylphenyl groups instead of dihydroxyphenyl groups.

Uniqueness

4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol is unique due to its multiple hydroxyl groups, which confer significant antioxidant and antimicrobial properties. Its triazine ring also provides structural stability and versatility in various chemical reactions.

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

4-[4,6-bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol

InChI

InChI=1S/C21H15N3O6/c25-13-4-1-10(7-16(13)28)19-22-20(11-2-5-14(26)17(29)8-11)24-21(23-19)12-3-6-15(27)18(30)9-12/h1-9,25-30H

InChI Key

FPQDYHIZOGFSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

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